3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique molecular structure, which includes a decyloxy group, a dodecylamino group, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclohexa-2,4-dien-1-one core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of the decyloxy group: This step involves the alkylation of the cyclohexa-2,4-dien-1-one core with a decyl halide in the presence of a base such as potassium carbonate.
Addition of the dodecylamino group: The final step involves the reaction of the intermediate product with dodecylamine under reflux conditions to introduce the dodecylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or alkoxide ions replace the decyloxy or dodecylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and delivery systems.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of 3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, and membranes. The compound’s decyloxy and dodecylamino groups allow it to insert into lipid bilayers, affecting membrane fluidity and function. Additionally, it can bind to specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Octyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one
- 3-(Decyloxy)-6-[(octylamino)methylidene]cyclohexa-2,4-dien-1-one
- 3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one derivatives
Uniqueness
This compound stands out due to its specific combination of decyloxy and dodecylamino groups, which confer unique physicochemical properties. These properties include enhanced solubility in organic solvents, increased hydrophobicity, and specific interactions with biological membranes and proteins. This makes the compound particularly valuable in applications requiring these characteristics.
Biological Activity
3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a cyclohexadiene core and is characterized by the presence of decyloxy and dodecylamino substituents, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is C29H51NO2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity allows for various interactions with biological systems, making it a candidate for pharmacological studies.
Property | Value |
---|---|
Molecular Formula | C29H51NO2 |
Molecular Weight | 451.72 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be attributed to its ability to interact with specific cellular proteins that regulate inflammation.
Antioxidant Activity
Oxidative stress plays a significant role in various diseases, including neurodegenerative disorders. The compound's antioxidant properties may help mitigate oxidative damage by scavenging free radicals and enhancing cellular defense mechanisms. This effect has been linked to its structural features, particularly the presence of the dodecylamino group.
Neuroprotective Properties
In studies involving neuronal cell lines, such as SH-SY5Y cells, this compound demonstrated protective effects against apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound was found to reverse the Bcl-2/Bax ratio, promoting cell survival under stress conditions .
The mechanism through which this compound exerts its biological effects involves interactions with various molecular targets within cells:
- Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in inflammatory processes and apoptosis.
- Regulation of Protein Expression : By altering the expression levels of key proteins such as Bcl-2 and Bax, it can shift the balance towards cell survival.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Neuroprotective Study : A study demonstrated that a related compound significantly reduced apoptosis in neuronal cells exposed to Aβ peptides by modulating mitochondrial pathways .
- Inflammation Modulation : Another investigation highlighted its potential to inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
Properties
CAS No. |
643755-22-0 |
---|---|
Molecular Formula |
C29H51NO2 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
5-decoxy-2-(dodecyliminomethyl)phenol |
InChI |
InChI=1S/C29H51NO2/c1-3-5-7-9-11-13-14-15-17-19-23-30-26-27-21-22-28(25-29(27)31)32-24-20-18-16-12-10-8-6-4-2/h21-22,25-26,31H,3-20,23-24H2,1-2H3 |
InChI Key |
IKPAJOBBPNXDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=CC1=C(C=C(C=C1)OCCCCCCCCCC)O |
Origin of Product |
United States |
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